2-(4-Fluorophenyl)aniline
Overview
Description
2-(4-Fluorophenyl)aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a fluorine atom at the para position of the phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes, interfere with cell signaling pathways, or disrupt the function of specific proteins .
Biochemical Pathways
These include pathways involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The study revealed that these compounds have promising pharmacokinetic properties, making them potential candidates for further pre-clinical tests .
Result of Action
These effects are largely dependent on the specific targets and pathways that the compounds interact with .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorophenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with aniline under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Fluoronitrobenzene and aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound after reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 4-fluoronitrobenzene in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-(4-Fluorophenyl)cyclohexylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in solvents like methanol or water.
Major Products
Oxidation: Formation of 4-fluoronitrobenzene or 4-fluoronitrosobenzene.
Reduction: Formation of 2-(4-Fluorophenyl)cyclohexylamine.
Substitution: Formation of 4-hydroxyaniline or 4-methoxyaniline derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)aniline: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)aniline: Similar structure with a bromine atom instead of fluorine.
2-(4-Methylphenyl)aniline: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it valuable in drug design and other applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYNNTWJJMYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374577 | |
Record name | 2-(4-fluorophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-63-1 | |
Record name | 4′-Fluoro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 321-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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